Tussilogonone Tussilogonone Tussilagonone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Tussilagonone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tussilagonone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tussilagonone can be found in tea. This makes tussilagonone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 110042-38-1
VCID: VC21285995
InChI: InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1
SMILES: CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

Tussilogonone

CAS No.: 110042-38-1

Cat. No.: VC21285995

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Tussilogonone - 110042-38-1

Specification

Description Tussilagonone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Tussilagonone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tussilagonone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tussilagonone can be found in tea. This makes tussilagonone a potential biomarker for the consumption of this food product.
CAS No. 110042-38-1
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name [(1Z,3aR,5R,7S,7aS)-1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate
Standard InChI InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1
Standard InChI Key ORVROQPLYIDWBD-QWCDRRILSA-N
Isomeric SMILES CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]\2[C@H](C1=C)CC(=O)/C2=C\C)C(C)C)/C
SMILES CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C
Canonical SMILES CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C

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